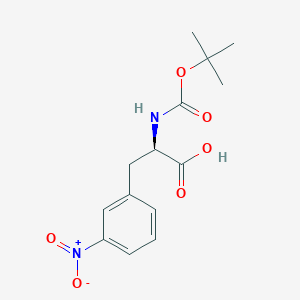

Boc-3-Nitro-D-phenylalanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGPXDXLMNQKK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426508 | |

| Record name | Boc-3-Nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158741-21-0 | |

| Record name | Boc-3-Nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-Nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-Nitro-D-phenylalanine is a crucial amino acid derivative extensively utilized in peptide synthesis and drug development.[1] This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of D-phenylalanine, with a nitro group (NO₂) positioned at the third carbon of the phenyl ring. The Boc group provides stability and facilitates selective deprotection during peptide synthesis, while the nitro group offers unique electronic properties and serves as a handle for further chemical modifications, making it a valuable building block for creating novel bioactive peptides and therapeutic agents.[1][2] Its applications extend to various research areas, including the development of new drugs for cancer treatment and antimicrobial agents, bioconjugation, neuroscience, and material science.[1][3]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 158741-21-0 | [1][4] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][4] |

| Molecular Weight | 310.3 g/mol | [1][4] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (HPLC), ≥ 98% (Chiral HPLC) | [1][5] |

| Synonyms | Boc-D-Phe(3-NO₂)-OH, Boc-3-nitro-D-Phe-OH | [1][4] |

| Storage Conditions | 0-8°C, Sealed in dry conditions | [1][6] |

| Predicted Boiling Point | 506.9 ± 45.0 °C | [6][7] |

| Predicted Density | 1.290 ± 0.06 g/cm³ | [6][7] |

| Predicted pKa | 3.73 ± 0.10 | [6][7] |

Key Applications in Research and Development

This compound is a versatile building block with significant applications across multiple scientific disciplines.

-

Peptide Synthesis : Its primary role is as a protected amino acid in solid-phase peptide synthesis (SPPS).[1] The Boc group ensures that the N-terminus does not react during the coupling of subsequent amino acids, and it can be removed under acidic conditions.[8][9] This allows for the precise, stepwise construction of complex peptide sequences.[2]

-

Drug Development : In pharmaceutical research, this compound is used to generate analogs of bioactive peptides.[1] The introduction of the nitro group can modulate the peptide's biological activity, stability, and pharmacokinetic properties.[2] This modification is explored in the design of novel therapeutics, particularly in oncology and neurology.[2]

-

Bioconjugation : The nitro group can be chemically reduced to an amine, providing a reactive site for attaching other molecules, such as fluorescent dyes, imaging agents, or drugs.[1][2] This makes it valuable for creating targeted drug delivery systems and diagnostic tools.[1]

-

Neuroscience Research : Modified amino acids are utilized in studies of neurotransmitter pathways to understand their roles in brain function and behavior.[1]

-

Material Science : this compound is used in the development of functional materials like hydrogels, which can be engineered for applications in tissue engineering and controlled drug release systems.[1]

Experimental Protocols

The following section details a generalized methodology for the incorporation of this compound into a peptide chain using t-Butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of this compound via Boc-SPPS

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Peptide-resin (e.g., Merrifield or PAM resin with the N-terminal Boc group removed)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU.

Methodology:

-

Resin Preparation and Swelling:

-

Place the appropriate amount of resin in a reaction vessel.

-

Add DCM or DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.[8]

-

Drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to the resin to remove the N-terminal Boc protecting group of the preceding amino acid.[9]

-

Agitate for approximately 20-30 minutes.[8]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (at least 5 times) to remove residual TFA.[8]

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 10% Diisopropylethylamine (DIEA) in DCM.[9]

-

Agitate for 2-5 minutes and repeat the process.

-

Wash the resin thoroughly with DCM (at least 5 times) to remove excess base.[8] The resin is now ready for the coupling step.

-

-

Amino Acid Coupling (DCC/HOBt method):

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin's substitution level) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the neutralized resin.

-

In another vial, dissolve DCC (3 equivalents) in DCM.

-

Add the DCC solution to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[8]

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates that the primary amine has been successfully acylated.[8]

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[9]

-

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualized Experimental Workflow

The logical flow for a standard cycle of Boc-based solid-phase peptide synthesis is illustrated below.

Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. BOC-L-3-NITROPHENYLALANINE | 131980-29-5 [chemicalbook.com]

- 7. BOC-L-3-NITROPHENYLALANINE CAS#: 131980-29-5 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-3-Nitro-D-phenylalanine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a detailed overview of N-α-(t-Butoxycarbonyl)-3-nitro-D-phenylalanine (Boc-3-Nitro-D-phenylalanine), a key amino acid derivative. It covers its physicochemical properties, applications in peptide synthesis, and detailed experimental protocols. The inclusion of structured data and workflow visualizations aims to support advanced research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a protected amino acid derivative widely utilized as a building block in the synthesis of peptides and peptidomimetics.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise peptide chain elongation, while the nitro group on the phenyl ring offers unique opportunities for chemical modification and modulation of biological activity.[1][3][4] This derivative is particularly valuable in drug discovery for creating analogs of bioactive peptides and developing novel therapeutic agents, with applications in fields such as oncology and neurology.[1][3][4] Its stability and compatibility with standard coupling reagents make it a preferred choice for complex peptide synthesis.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 310.3 g/mol ; 310.31 g/mol | [1][][6] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][][6][7] |

| CAS Number | 158741-21-0 | [1][][6] |

| Appearance | White powder | [1][] |

| Purity | ≥ 97% (HPLC); ≥ 98% (Chiral HPLC) | [1][2][][8] |

| Melting Point | 127-133 °C | [] |

| Boiling Point | 506.9 ± 45.0 °C (Predicted) | [][9] |

| Density | 1.290 ± 0.060 g/cm³ (Predicted) | [][9] |

| Storage Conditions | 0-8°C; Room Temperature | [1][][9] |

| Synonyms | Boc-D-Phe(3-NO2)-OH, Boc-3-nitro-D-Phe-OH | [1][][6] |

Applications in Research and Drug Development

This compound is a versatile reagent with several key applications in scientific research and pharmaceutical development.

-

Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][3] The Boc group provides robust protection under coupling conditions and can be selectively removed with mild acids like trifluoroacetic acid (TFA).[10][11]

-

Drug Development: The nitro-functionalized phenyl ring is of particular interest in medicinal chemistry.[1] It can act as a bioisostere, influence peptide conformation, or serve as a chemical handle for further modification or bioconjugation.[1][3] These features are exploited to enhance the efficacy, selectivity, and pharmacokinetic properties of peptide-based drug candidates.[1]

-

Bioconjugation: The compound is valuable for bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which can be beneficial for creating targeted drug delivery systems or diagnostic tools.[1][3]

Experimental Protocols

The following section details a representative protocol for the incorporation of this compound into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS).

4.1 General Workflow for Boc-SPPS

The synthesis involves the iterative cycle of deprotection, neutralization, and coupling on a solid support resin.

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

4.2 Detailed Protocol: Single Coupling Cycle

-

Objective: To couple this compound to a resin-bound peptide chain with a free N-terminal amine.

-

Materials:

-

Peptide-resin with a free amino group.

-

This compound.

-

Dichloromethane (DCM), peptide synthesis grade.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Trifluoroacetic acid (TFA).

-

N,N-Diisopropylethylamine (DIPEA).

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or an alternative like DIC/Oxyma.

-

-

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.

-

Add DCC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at 0°C.

-

Filter the activated solution to remove the dicyclohexylurea (DCU) byproduct.

-

Add the filtered, activated amino acid solution to the neutralized resin.[10]

-

Agitate the reaction mixture for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor reaction completion.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove unreacted reagents.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

-

Conclusion

This compound is an indispensable tool for researchers in peptide chemistry and drug development. Its well-defined physicochemical properties, combined with its utility in established synthetic protocols, enable the rational design and synthesis of complex peptides. The nitro functionality, in particular, provides a strategic element for creating novel molecular entities with potentially enhanced therapeutic profiles. This guide serves as a foundational resource for the effective application of this compound in advanced research settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Boc-3-Nitro-L-Phenylalanine | C14H18N2O6 | CID 2761816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. BOC-L-3-NITROPHENYLALANINE | 131980-29-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-3-Nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butyloxycarbonyl-3-nitro-D-phenylalanine (Boc-3-Nitro-D-phenylalanine), a key building block in peptide synthesis and drug discovery. The introduction of a nitro group onto the phenyl ring of D-phenylalanine offers unique opportunities for creating novel peptides and therapeutic agents with enhanced biological activity and stability.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis workflow to support researchers in their endeavors.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the protection of the amino group of D-phenylalanine with a tert-butyloxycarbonyl (Boc) group, followed by the nitration of the aromatic ring.

Step 1: N-Boc Protection of D-Phenylalanine

The protection of the primary amine of D-phenylalanine is crucial to prevent unwanted side reactions during the subsequent nitration step. A widely used and efficient method involves the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol:

-

Dissolution: Dissolve D-phenylalanine in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) followed by sodium hydroxide (NaOH).

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-D-phenylalanine. The product can be further purified by silica gel column chromatography if necessary.[2]

Logical Workflow for N-Boc Protection of D-Phenylalanine:

Step 2: Nitration of Boc-D-Phenylalanine

The introduction of the nitro group at the meta-position of the phenyl ring is achieved through electrophilic aromatic substitution using a nitrating agent. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Experimental Protocol:

-

Dissolution: Dissolve Boc-D-phenylalanine in concentrated sulfuric acid at 0°C.

-

Nitration: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for a specified time, monitoring the progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Note: The nitration of phenylalanine can yield a mixture of ortho, meta, and para isomers. The reaction conditions must be carefully controlled to favor the formation of the desired 3-nitro isomer.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 310.31 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Purity (HPLC) | ≥97% | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Boc (9H, s) | ~1.4 |

| β-CH₂ (2H, m) | ~3.2-3.4 |

| α-CH (1H, m) | ~4.5 |

| NH (1H, d) | ~5.1 |

| Aromatic (4H, m) | ~7.5-8.2 |

| Carboxyl OH (1H, br s) | ~12.5 |

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For Boc-protected amino acids, characteristic fragmentation involves the loss of the Boc group.

| Ion | Predicted m/z | Fragmentation |

| [M+H]⁺ | 311.12 | Molecular ion |

| [M-C₄H₈+H]⁺ | 255.08 | Loss of isobutylene |

| [M-Boc+H]⁺ | 211.07 | Loss of the entire Boc group |

Experimental Workflow for Characterization:

Chromatographic Data

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically used.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | Ambient |

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of peptides with modified properties.[1] The nitro group can serve as a precursor for other functional groups or can be utilized to modulate the electronic properties and conformation of the peptide. Its applications include:

-

Peptide Synthesis: Incorporation into peptide sequences to create analogs of bioactive peptides.[1]

-

Drug Development: Used in the design of novel therapeutic agents with enhanced efficacy and selectivity.[1]

-

Photolabile Protecting Groups: The nitrobenzyl group has applications as a photolabile protecting group in organic synthesis.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of peptide chemistry, medicinal chemistry, and drug development, enabling the exploration of novel peptide-based therapeutics. The careful execution of the described synthetic and analytical procedures is critical for obtaining high-purity material essential for successful research outcomes.

References

Navigating the Solubility of Boc-3-Nitro-D-phenylalanine: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This technical guide offers an in-depth exploration of the solubility of Boc-3-Nitro-D-phenylalanine, a key building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a centralized resource on its solubility in organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility testing.

Core Concepts in Solubility of Protected Amino Acids

The solubility of a compound is a critical parameter that influences its reactivity, purification, and formulation. For protected amino acids like this compound, solubility is governed by a combination of factors including the nature of the protecting group, the amino acid side chain, and the properties of the solvent. The tert-butyloxycarbonyl (Boc) protecting group is known to enhance the stability and, in many cases, the solubility of amino acids in organic solvents, a crucial aspect for their application in peptide synthesis.

While specific quantitative solubility data for this compound is not extensively available in public literature, valuable insights can be drawn from the known solubility of analogous Boc-protected amino acids and the general characteristics of aromatic nitro compounds. Aromatic nitro compounds are typically sparingly soluble in water but readily dissolve in a range of organic solvents.

Qualitative and Analogous Quantitative Solubility Data

Boc-protected amino acids generally exhibit good solubility in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). For compounds that are more challenging to dissolve, Dimethyl sulfoxide (DMSO) is often an effective solvent.

The following table summarizes the solubility of several other Boc-protected amino acids in common organic solvents. This data should be considered as a guideline to inform solvent selection for this compound.

| Compound | Solvent | Solubility | Notes |

| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL |

| Boc-Gly-Gly-OH | DMSO | ~100 mg/mL | Requires sonication |

| Boc-β-Ala-OH | DMSO | ~100 mg/mL | Requires sonication and warming |

It is important to note that actual solubility can vary depending on factors such as the specific batch, purity of the compound, and the experimental conditions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible approach for quantifying the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DCM, DMSO, Ethanol, Methanol, Acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

To aid researchers in their experimental design, the following diagrams, generated using Graphviz, illustrate the key workflows.

Caption: Experimental workflow for solubility determination.

Caption: Logical workflow for troubleshooting solubility issues.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data remains sparse, the provided information on analogous compounds and a robust experimental protocol will empower researchers to make informed decisions in their experimental design and execution. The systematic approach to solubility determination outlined here is crucial for advancing drug discovery and development projects that utilize this important chemical intermediate.

An In-depth Technical Guide to the NMR Spectral Data of Boc-3-Nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for N-tert-butoxycarbonyl-3-nitro-D-phenylalanine (Boc-3-Nitro-D-phenylalanine). Due to the limited availability of publicly accessible, complete, and quantitative ¹H and ¹³C NMR datasets for this specific compound, this guide presents a detailed analysis based on expected chemical shifts derived from analogous structures and established principles of NMR spectroscopy for protected amino acids. It also includes a standardized experimental protocol for acquiring such data and a workflow for its analysis.

Introduction to this compound and its NMR Characterization

This compound is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise peptide chain elongation. The presence of a nitro group on the phenyl ring introduces unique electronic and steric properties, making it a valuable component for creating peptide analogs with modified biological activity and stability.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such modified amino acids. ¹H and ¹³C NMR spectra provide a detailed atomic-level fingerprint of the molecule, confirming the presence of the Boc group, the integrity of the amino acid backbone, and the substitution pattern of the aromatic ring.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The following table summarizes the expected proton chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. The data is presented for a standard deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Boc-CH₃ | ~1.40 | s | - | 9H |

| β-CH₂ | ~3.10 - 3.30 | m | - | 2H |

| α-CH | ~4.50 | m | - | 1H |

| NH | ~5.10 | d | ~8.0 | 1H |

| Ar-H (H-5) | ~7.50 | t | ~8.0 | 1H |

| Ar-H (H-6) | ~7.70 | d | ~8.0 | 1H |

| Ar-H (H-4) | ~8.05 | d | ~8.0 | 1H |

| Ar-H (H-2) | ~8.15 | s | - | 1H |

| COOH | >10 (or not observed) | br s | - | 1H |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent. The assignments are based on the expected deshielding effect of the nitro group. The carboxylic acid proton signal is often broad and may not be observed depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted carbon chemical shifts for this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Boc-C(CH₃)₃ | ~28.5 |

| β-CH₂ | ~38.0 |

| α-CH | ~54.0 |

| Boc-C(CH₃)₃ | ~80.5 |

| Ar-C (C-6) | ~122.0 |

| Ar-C (C-2) | ~124.0 |

| Ar-C (C-4) | ~129.5 |

| Ar-C (C-5) | ~135.0 |

| Ar-C (C-1) | ~140.0 |

| Ar-C (C-3) | ~148.0 |

| Boc-C=O | ~155.5 |

| COOH | ~175.0 |

Note: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitro group.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire NMR data for this compound, the following general protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (NH and COOH).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K (25 °C)

For ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K (25 °C)

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a compound like this compound.

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of Boc-3-Nitro-D-phenylalanine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural integrity and fragmentation behavior of modified amino acids is paramount. This in-depth technical guide provides a detailed exploration of the mass spectrometry analysis of Boc-3-Nitro-D-phenylalanine, a critical building block in peptide synthesis and pharmaceutical development.

This guide outlines the expected fragmentation patterns, provides detailed experimental protocols for robust analysis, and presents visual representations of the fragmentation pathways and experimental workflows to facilitate a deeper understanding of the analytical process.

Data Presentation: Predicted Mass Spectrometry Data

The analysis of this compound by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to yield a protonated molecular ion ([M+H]⁺) and several characteristic fragment ions resulting from the lability of the tert-butyloxycarbonyl (Boc) protecting group. The predicted data is summarized in the table below.

| Ion Description | Proposed Structure | Theoretical m/z |

| Protonated Molecule | [C₁₄H₁₈N₂O₆+H]⁺ | 311.12 |

| Sodium Adduct | [C₁₄H₁₈N₂O₆+Na]⁺ | 333.10 |

| Loss of Isobutylene | [M+H - C₄H₈]⁺ | 255.08 |

| Loss of tert-Butanol | [M+H - C₄H₁₀O]⁺ | 237.07 |

| Loss of Boc Group | [M+H - C₅H₈O₂]⁺ | 211.07 |

| Phenylalanine Immonium Ion | [C₈H₈NO]⁺ | 134.06 |

Elucidating the Fragmentation Pathway

The fragmentation of this compound is primarily dictated by the facile cleavage of the Boc protecting group under typical tandem mass spectrometry (MS/MS) conditions. The following diagram illustrates the predicted fragmentation cascade.

Experimental Protocols for Mass Spectrometry Analysis

A detailed and optimized experimental protocol is crucial for obtaining high-quality and reproducible mass spectrometry data.

1. Sample Preparation

-

Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with the same solvent mixture to a final concentration of 10 µg/mL for direct infusion analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Desolvation Temperature: 350 °C.

-

Cone Voltage: 20 V (Note: This may need to be optimized to minimize in-source fragmentation).

-

Acquisition Mode: Full scan MS from m/z 100-500, followed by data-dependent MS/MS of the most abundant ions.

-

Collision Energy (for MS/MS): A ramp of 10-30 eV can be used to observe the different fragmentation pathways.

Experimental Workflow

The following diagram outlines the logical flow of the mass spectrometry analysis of this compound.

This guide provides a foundational framework for the mass spectrometry analysis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific instrumentation and analytical objectives. A thorough understanding of the fragmentation behavior of this important molecule will undoubtedly aid in its effective utilization in drug discovery and development.

The Strategic Role of the Nitro Group in Boc-3-Nitro-D-phenylalanine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery and development, the incorporation of unnatural amino acids is a key strategy to modulate the pharmacological properties of bioactive peptides. Among these, Boc-3-Nitro-D-phenylalanine stands out as a versatile building block. The presence of a nitro group on the phenyl ring, combined with the Boc-protecting group on the alpha-amino group, offers a unique set of functionalities that can be strategically exploited. This technical guide provides an in-depth exploration of the function of the nitro group in this compound, detailing its impact on physicochemical properties, its role in peptide synthesis, and its application in modifying the biological activity of peptides, with a specific focus on Substance P analogues as a case study.

Physicochemical Impact of the Nitro Group

The introduction of a nitro group onto the phenyl ring of phenylalanine significantly alters the amino acid's physicochemical properties. These changes are fundamental to its function in modifying peptide characteristics.

-

Electronic Effects : The nitro group is a strong electron-withdrawing group.[1] This property decreases the electron density of the aromatic ring, influencing its reactivity and intermolecular interactions. This can lead to altered peptide conformations and potentially improved receptor binding affinity.[2]

-

Increased Hydrophobicity : Contrary to what might be expected from the presence of oxygen atoms, the nitro group can increase the hydrophobicity of the amino acid side chain. This is a critical factor in peptide-membrane interactions and can influence the overall solubility and aggregation propensity of the peptide.[3]

-

Spectroscopic Handle : The nitro group imparts a distinct UV-Vis absorption profile, allowing for the quantification of peptides containing this modified amino acid.[4]

-

Precursor for Further Functionalization : The nitro group can be readily and selectively reduced to an amino group, providing a reactive handle for further chemical modifications such as fluorescent labeling or the attachment of other functional moieties.[5][6]

The Nitro Group in Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for its seamless integration into established SPPS protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis of a Substance P Analogue

This protocol describes the manual solid-phase synthesis of a Substance P (SP) analogue, [3-NO₂-Phe⁷]-SP, using this compound. Substance P is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂.[7] In this analogue, the phenylalanine at position 7 is replaced by 3-nitrophenylalanine.

Materials:

-

Rink Amide MBHA resin

-

Boc-protected amino acids (including this compound)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc-Deprotection (if using Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at position 7.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:

| Step | Parameter | Typical Value |

| Resin Loading | Substitution | 0.5 - 1.0 mmol/g |

| Coupling Efficiency | Yield per step | >99% (monitored by Kaiser test) |

| Cleavage | Crude Yield | 70-90% |

| Purification | Final Yield | 30-60% |

| Purity | HPLC | >95% |

Table 1: Representative quantitative data for solid-phase peptide synthesis.

Logical Workflow for SPPS using this compound

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Substance P - Wikipedia [en.wikipedia.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Integration of Boc-3-Nitro-D-phenylalanine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel therapeutic agents with enhanced efficacy and specificity are paramount. Unnatural amino acids represent a powerful tool in this endeavor, offering unique structural and functional properties that can be leveraged to overcome the limitations of traditional peptide-based drugs. Among these, Boc-3-Nitro-D-phenylalanine has emerged as a valuable building block for the synthesis of bioactive peptides and peptidomimetics. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer and antimicrobial agents. We will explore its incorporation into peptide scaffolds, the resulting biological activities, and the experimental methodologies employed in its utilization.

Core Applications and Rationale

This compound is a derivative of the essential amino acid D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitro group at the meta position of the phenyl ring.[1] This unique combination of features makes it a versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

The primary applications of this compound in medicinal chemistry are centered on:

-

Enhancing Biological Activity: The introduction of a nitro group can significantly influence the electronic properties of the phenyl ring, potentially leading to enhanced binding affinity and biological activity of the resulting peptide.[2]

-

Improving Metabolic Stability: The incorporation of a D-amino acid, such as D-phenylalanine, can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[3]

-

Facilitating Further Functionalization: The nitro group can serve as a handle for post-synthetic modifications, allowing for the introduction of various functional groups to fine-tune the pharmacological properties of the peptide.[4][5][6][7][8]

-

Serving as a Pharmacophore: The nitroaromatic moiety itself can act as a key pharmacophore, interacting with biological targets to elicit a therapeutic effect.

Applications in Anticancer Drug Discovery

The development of novel anticancer agents is a major focus of medicinal chemistry, and this compound has been utilized in the synthesis of peptides with promising anticancer activity. The rationale behind its use in this context often involves mimicking natural peptide ligands or disrupting protein-protein interactions crucial for cancer cell survival and proliferation.

The general workflow for synthesizing and evaluating such anticancer peptides is depicted below:

Caption: Workflow for Anticancer Peptide Development.

Applications in Antimicrobial Drug Discovery

The rising threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of unnatural amino acids like 3-nitro-D-phenylalanine can enhance their activity and stability.[1]

The introduction of a D-amino acid can make the peptide less susceptible to bacterial proteases, a common resistance mechanism.[3] Furthermore, the nitro group can modulate the peptide's hydrophobicity and charge distribution, which are critical for its interaction with and disruption of bacterial membranes.

A study on adhesive antimicrobial peptides containing 3,4-dihydroxy-L-phenylalanine (L-DOPA) demonstrated that modifications to the peptide sequence can impact antimicrobial activity, as measured by the Minimum Inhibitory Concentration (MIC).[11] While this study did not use 3-nitro-D-phenylalanine, it highlights the principle of how amino acid modifications can be used to tune the properties of AMPs. The MIC for the parent peptide NKC was 1 µM, which increased to 16 µM upon fusion with a flexible linker and L-DOPA.[11]

Table 1: Illustrative Antimicrobial Activity Data

| Peptide | Modification | Target Organism | MIC (µM) | Reference |

| NKC | Parent Peptide | E. coli | 1 | [11] |

| NKC-(G4S)2-DOPA | L-DOPA Fusion | E. coli | 16 | [11] |

The general experimental workflow for the development of antimicrobial peptides incorporating this compound is as follows:

Caption: Workflow for Antimicrobial Peptide Development.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using SPPS. Specific conditions may need to be optimized based on the target peptide.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[3]

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).[12]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.[12]

-

-

Incorporation of this compound: Follow the general amino acid coupling protocol (step 3), using this compound as the amino acid to be coupled.

-

Boc Deprotection: After coupling the final amino acid, treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM, 10% DIPEA in DCM (for neutralization), and finally with DCM.[13]

-

Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane (TIS) at a 95:2.5:2.5 ratio) for 2-3 hours at room temperature. Filter the resin and precipitate the crude peptide in cold diethyl ether.[12]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized peptide.[3][11][14]

-

Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and grow overnight at 37°C. Dilute the overnight culture in fresh MHB to a final concentration of 5 x 10⁵ CFU/mL.[3]

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate using MHB.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a strategic approach to the design and synthesis of novel peptide-based therapeutics. Its incorporation can enhance biological activity, improve metabolic stability, and provide opportunities for further molecular diversification. While the full potential of this unnatural amino acid is still being explored, its application in the development of new anticancer and antimicrobial agents holds significant promise for addressing unmet medical needs. Further research focusing on the synthesis and evaluation of a broader range of peptides containing this compound is warranted to fully elucidate its structure-activity relationships and to identify lead compounds for clinical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. | Semantic Scholar [semanticscholar.org]

- 8. Item - Postsynthetic Modification of Phenylalanine Containing Peptides by CâH Functionalization - figshare - Figshare [figshare.com]

- 9. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

A Technical Guide to Boc-3-Nitro-D-phenylalanine for Peptide Library Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the application of Boc-3-Nitro-D-phenylalanine as a strategic building block in the solid-phase synthesis of diverse peptide libraries. Its unique functionality serves as a cornerstone for post-synthetic modification, enabling the creation of novel peptide analogs for drug discovery and chemical biology.

Introduction: The Strategic Advantage of a Modifiable Residue

In modern drug discovery, peptide libraries are indispensable tools for identifying lead compounds, mapping protein-protein interactions, and defining epitopes.[1][2] The diversity of these libraries is a critical factor for success. While libraries can be constructed from the 20 proteinogenic amino acids, the incorporation of non-canonical amino acids with unique functionalities dramatically expands the accessible chemical space.

This compound is a versatile amino acid derivative designed for this purpose.[3][4] It features two key components:

-

A tert-butyloxycarbonyl (Boc) protecting group on the α-amine, making it fully compatible with the well-established Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[5][6][7]

-

A nitro (NO₂) group on the phenyl ring, which acts as a latent amine. This nitro group is stable throughout the SPPS process but can be chemically reduced to a primary amine (NH₂) post-synthesis.

This resultant amino group provides a reactive handle for a wide array of chemical modifications, allowing a single synthesized peptide sequence to be diversified into a library of analogs. Furthermore, the D-configuration of the amino acid backbone enhances the proteolytic stability of the resulting peptides, a desirable trait for therapeutic candidates.[8]

Core Concept: Synthesis and On-Resin Diversification

The central strategy involves a two-stage process: the initial synthesis of a parent peptide followed by a diversification step. This workflow allows for the efficient generation of a multitude of related compounds from a common intermediate, all performed on the solid support to minimize purification steps.

Physicochemical and Synthesis Data

Quantitative data is essential for planning and executing peptide synthesis. The properties of the core building block are summarized below.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Boc-D-Phe(3-NO₂)-OH | [3] |

| CAS Number | 158741-21-0 | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [3][4] |

| Molecular Weight | 310.3 g/mol | [3][4] |

| Appearance | White powder | [3][4] |

| Purity (HPLC) | ≥ 97% | [3][9] |

| Storage Conditions | 0-8°C |[3][4] |

Table 2: Representative Yields in Peptide Modification Note: Specific yield data for this compound is not extensively published. The following data for analogous post-synthetic modifications are provided for context.

| Reaction Step | Reagents/Conditions | Typical Yield Range | Source(s) |

| SPPS Coupling (per step) | HBTU/DIEA or DCC/HOBt in DMF | >99% (qualitative) | [5] |

| On-Resin Nitro Reduction | SnCl₂·2H₂O in DMF | 85-95% (expected) | General Knowledge |

| Post-Synthetic Olefination | Pd-catalyzed C-H functionalization | 60-76% | [10] |

| On-Resin Macrocyclization | DBU in DMF | >95% (relative efficiency) | [11] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of synthesis and modification.

This protocol outlines a standard manual synthesis cycle for incorporating this compound into a growing peptide chain on a PAM (phenylacetamidomethyl) resin.

-

Resin Swelling: Swell the PAM-resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]

-

Agitate for 1-2 minutes, drain, and repeat with a 20-minute agitation step.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM.

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the desired Boc-amino acid (3 eq. relative to resin substitution) with a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat: Return to Step 2 for the next amino acid in the sequence. The procedure for this compound is identical to other standard amino acids.

This protocol converts the 3-nitro-phenylalanine residue into a 3-amino-phenylalanine residue, unmasking the reactive handle. The most common reagent for this on-resin transformation is tin(II) chloride.

-

Resin Preparation: After completing the peptide synthesis, wash the peptide-resin with DMF (5x).

-

Reduction Solution: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10-15 eq. per nitro group) in DMF. Ensure the salt is fully dissolved, sonicating if necessary.

-

Reaction:

-

Add the SnCl₂ solution to the peptide-resin.

-

Agitate the mixture at room temperature.

-

Monitor the reaction over 4-12 hours. The completeness of the reduction can be checked by cleaving a small sample of resin and analyzing the peptide by mass spectrometry.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin extensively with DMF (5x).

-

Perform a wash with a chelating solution, such as 5% DIEA in DMF, to remove residual tin salts.

-

Wash again with DMF (3x) and DCM (3x). The resin is now ready for diversification.

-

This protocol describes a general method for acylating the newly formed amine on the 3-amino-phenylalanine residue.

-

Resin Preparation: Use the washed resin directly from Protocol 2.

-

Acylation Mixture:

-

For each parallel reaction pool, prepare a solution containing a specific carboxylic acid (R-COOH, 5 eq.), a coupling agent (e.g., HBTU, 5 eq.), and a non-nucleophilic base (e.g., DIEA, 10 eq.) in DMF.

-

-

Reaction:

-

Add the acylation mixture to the resin.

-

Agitate for 2-4 hours at room temperature.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Dry the derivatized peptide-resin.

-

Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole).[6][12]

-

Precipitate the crude peptide in cold diethyl ether, purify by HPLC, and confirm by mass spectrometry.

-

Applications in Drug Development

The use of this compound enables several advanced applications:

-

Structure-Activity Relationship (SAR) Studies: Rapidly generate dozens of analogs to probe how modifications at a specific position affect biological activity.

-

Development of Peptide Conjugates: The unmasked amine serves as an attachment point for conjugating molecules like imaging agents, cytotoxic drugs, or polymers (e.g., PEG) to enhance therapeutic properties.[4]

-

Creating Novel Receptor Ligands: The introduction of diverse, non-natural functionalities can lead to peptides with improved binding affinity, selectivity, or altered signaling outcomes compared to their natural counterparts.[13]

By providing a reliable method for post-synthetic diversification, this compound stands as a powerful tool for accelerating peptide-based research and the development of next-generation therapeutics.

References

- 1. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]

- 2. genscript.com [genscript.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 11. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. researchgate.net [researchgate.net]

The Role of Boc-3-Nitro-D-phenylalanine in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-Nitro-D-phenylalanine is a synthetic derivative of the amino acid D-phenylalanine. The introduction of a nitro group (NO₂) to the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group to the amine fundamentally alters its chemical properties, making it a valuable tool in neuroscience research. While direct experimental data on this compound's neurological effects is limited in publicly available literature, its structural similarity to other phenylalanine derivatives that exhibit neuromodulatory activity suggests its primary role as a potential antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, plasticity, and excitotoxicity. This technical guide synthesizes the current understanding of related compounds and provides a framework for investigating the neuropharmacological profile of this compound.

Core Concepts: The Glutamatergic Synapse and the NMDA Receptor

Glutamate is the principal excitatory neurotransmitter in the central nervous system. It acts on several receptor subtypes, including the ionotropic NMDA, AMPA, and kainate receptors, as well as metabotropic glutamate receptors. The NMDA receptor is unique in its requirement for dual agonists—glutamate and a co-agonist, typically glycine or D-serine—for activation. Upon binding of both agonists and depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing an influx of calcium (Ca²⁺) ions. This Ca²⁺ influx is a critical trigger for numerous intracellular signaling cascades that underpin synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a pathological process implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's disease.

This compound as a Putative NMDA Receptor Antagonist

Based on studies of structurally related compounds, this compound is hypothesized to function as a competitive antagonist at the glycine binding site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor. By competing with the endogenous co-agonists glycine and D-serine, it would prevent the conformational changes necessary for channel opening, thereby inhibiting NMDA receptor-mediated currents. The D-isomeric form is often synthesized to reduce susceptibility to enzymatic degradation, prolonging its potential therapeutic window. The nitro substitution may influence the compound's binding affinity and selectivity for the glycine site.

Quantitative Data on Related Phenylalanine Derivatives

| Compound | Assay | Target | Key Parameter | Value | Reference |

| L-Phenylalanine | Whole-cell patch-clamp | NMDA Receptor Current (INMDA) | IC₅₀ | 1.71 ± 0.24 mM | [1] |

| 3,5-Dibromo-L-phenylalanine | Whole-cell patch-clamp | NMDA Receptor (Partial Agonist) | EC₅₀ | 331.6 ± 78.6 µM | [2] |

| 3,5-Dibromo-L-phenylalanine | Whole-cell patch-clamp | AMPA/Kainate mEPSC Frequency | IC₅₀ | 29.4 ± 4.3 µM | [2] |

Signaling Pathways

The primary signaling pathway modulated by this compound is anticipated to be the glutamatergic signaling cascade, with a specific focus on the NMDA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of this compound in neuroscience research.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.[3][4]

Experimental Workflow:

Methodology:

-

Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4. Prepare a Mg²⁺-free version for NMDA receptor activation.

-

Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

-

Recording:

-

Transfer a coverslip to a recording chamber on an inverted microscope.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at -70 mV.

-

Perfuse the chamber with Mg²⁺-free external solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward NMDA receptor-mediated current (INMDA).

-

After establishing a stable baseline INMDA, co-apply varying concentrations of this compound with the NMDA/glycine solution.

-

Record the steady-state current at each concentration.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration of the test compound.

-

Normalize the current to the baseline INMDA.

-

Plot the normalized current as a function of the log concentration of this compound and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

-

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by this compound.[5][6][7][8]

Methodology:

-

Cell Preparation: Plate cultured neurons on glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Imaging:

-

Mount the dish on a fluorescence microscope equipped with a perfusion system and a camera.

-

Continuously perfuse with a Mg²⁺-free buffer.

-

Establish a baseline fluorescence.

-

Stimulate the cells with a solution containing NMDA and glycine.

-

After the initial response, perfuse with a solution containing NMDA, glycine, and this compound.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time.

-

Quantify the peak fluorescence response in the presence and absence of the test compound.

-

Determine the concentration-dependent inhibition of the calcium response.

-

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound to the glycine site of the NMDA receptor.[9][10][11][12][13]

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).

-

Assay:

-

In a multi-well plate, incubate the membrane preparation with a radiolabeled glycine site antagonist (e.g., [³H]DCKA) at a concentration near its Kd.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.

-

Conclusion

This compound represents a promising chemical tool for the investigation of glutamatergic neurotransmission. Based on the activity of related compounds, its primary role in neuroscience research is likely as a selective antagonist of the NMDA receptor at the glycine co-agonist site. The experimental protocols outlined in this guide provide a comprehensive framework for characterizing its pharmacological profile, including its potency, mechanism of action, and potential as a neuroprotective agent. Such investigations are crucial for advancing our understanding of neurological disorders associated with NMDA receptor dysfunction and for the development of novel therapeutic strategies.

References

- 1. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [논문]Radioligand Binding Assays for the Glycine Site on N ‐Methyl‐ D ‐Aspartate Receptors [scienceon.kisti.re.kr]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-3-Nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutic agents with enhanced stability, potency, and unique functionalities. Boc-3-Nitro-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) for several reasons. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major SPPS strategies, while the D-configuration of the amino acid can confer resistance to enzymatic degradation. The nitro group on the phenyl ring serves as a versatile functional handle that can be readily reduced to an amino group, allowing for further modifications or to act as a key pharmacophoric element. This application note provides a detailed protocol for the use of this compound in Boc-SPPS, including the subsequent on-resin reduction of the nitro group. The primary application highlighted is the synthesis of peptide-based plasmin inhibitors, which are of significant interest in the development of antifibrinolytic agents.

Applications in Drug Development

Peptides containing 3-amino-phenylalanine, derived from the reduction of 3-nitro-phenylalanine, have been shown to be potent inhibitors of serine proteases such as plasmin.[1] Plasmin is a key enzyme in the fibrinolytic system, responsible for the breakdown of fibrin clots.[2] In certain medical conditions, excessive plasmin activity can lead to uncontrolled bleeding. Therefore, inhibitors of plasmin are valuable therapeutic agents for managing hyperfibrinolysis. The 3-amidinophenylalanine moiety, in particular, has been identified as a strong inhibitor of trypsin, plasmin, and thrombin.[1]

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in comparative studies, its performance is expected to be in line with other sterically non-hindered amino acids in Boc-SPPS. The following table provides typical values for a standard Boc-SPPS cycle.

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[3] |

| Deprotection Efficiency | >99% | Spectrophotometric analysis of fulvene-piperidine adduct (for Fmoc) or indirect assays. | Incomplete deprotection leads to deletion sequences. |

| Coupling Time | 2-4 hours | Kaiser Test | Can be extended for sterically hindered amino acids.[4] |

| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis.[3] |

| Final Peptide Yield (Purified) | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material.[3] |

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the incorporation of an amino acid, including this compound, into a growing peptide chain on a solid support.

Materials:

-

Pre-loaded resin (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or DCC)

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DCM to swell the resin for 30-60 minutes with gentle agitation.[3]

-

Drain the solvent.

-

-

Boc Deprotection:

-

Wash the resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes, then drain.[3]

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[3]

-

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Boc-protected amino acid (e.g., this compound) (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.[5]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[4]

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.[3]

-

After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[3]

-

-

Repeat:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol describes the reduction of the 3-nitro-phenylalanine residue to 3-amino-phenylalanine on the solid support.

Materials:

-

Peptide-resin containing the 3-nitro-phenylalanine residue

-

Anhydrous Stannous Chloride (SnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Preparation:

-

After the completion of the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times).

-

Swell the resin in DMF for 30 minutes.

-

-

Reduction Reaction:

-

Prepare a solution of SnCl₂ (10 equivalents relative to the nitro group) in DMF.

-

Add the SnCl₂ solution to the swollen resin.

-

Agitate the mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

-

Drain the reaction solution.

-

-